Watanidipine

Descripción

Classification and Context within Dihydropyridine (B1217469) Calcium Channel Blockers Research

Vatanidipine is classified as a dihydropyridine (DHP)-type calcium channel blocker. nih.gov The dihydropyridine class of calcium channel blockers is well-established in the management of hypertension, primarily acting by inhibiting the influx of calcium ions into vascular smooth muscle cells, which leads to vasodilation and a subsequent reduction in blood pressure.

What set Vatanidipine apart in the research landscape was its dual mechanism of action. Beyond its vasodilatory effects, Vatanidipine was found to efficiently suppress the release of noradrenaline from sympathetic nerve endings. nih.gov This sympatholytic activity was a significant point of differentiation from other DHP calcium channel blockers, suggesting a potential for a more comprehensive approach to blood pressure control, particularly in hypertensive patients where reflex activation of the sympathetic nervous system can be counterproductive. nih.gov

Historical Development and Research Trajectory of Vatanidipine (AE-0047)

The development of Vatanidipine, initially identified as AE-0047, was undertaken by Mitsubishi Pharma Corporation. ncats.io Research into this compound progressed through preclinical and clinical phases, with a New Drug Application (NDA) being filed for the treatment of hypertension in Japan. ncats.io Vatanidipine was also investigated in Phase II clinical trials for its potential in treating stroke and in preclinical trials for atherosclerosis. ncats.io

However, despite these advancements, Mitsubishi Pharma Corporation ultimately discontinued (B1498344) the development of Vatanidipine. ncats.io The specific reasons for this decision are not widely detailed in publicly available scientific literature. The discontinuation occurred after the submission of the NDA in Japan, a point at which significant research and development investment had already been made.

Significance of Vatanidipine as a Novel Antihypertensive Agent in Research

The significance of Vatanidipine in antihypertensive research lies in its distinct pharmacological properties, which offered potential advantages over existing therapies. Key research findings highlighted its slow onset and long-lasting hypotensive action, which was observed in various experimental hypertensive models and in clinical trials involving human subjects with essential hypertension. nih.gov

One of the most notable findings was from a double-blind study which demonstrated that Vatanidipine produced a potent and long-lasting hypotensive effect without inducing reflex tachycardia. nih.gov This is a common side effect of many vasodilators, where the drop in blood pressure triggers a compensatory increase in heart rate. Vatanidipine's ability to avoid this was a significant advantage and a key focus of its research. In contrast, the administration of another dihydropyridine, nitrendipine (B1678957), did show evidence of reflex tachycardia in the same study. nih.gov

Furthermore, preclinical animal studies suggested that Vatanidipine possessed organ-protective effects. Research indicated a protective effect against cerebrovascular lesions that was independent of its blood pressure-lowering action. nih.gov A renoprotective effect was also observed in experimental hypertensive models. nih.gov Additionally, in cholesterol-fed rabbits, Vatanidipine demonstrated an anti-atherosclerotic action, which was thought to be linked to its ability to inhibit the oxidation of low-density lipoprotein (LDL). nih.gov In patients with essential hypertension, treatment with Vatanidipine was also associated with a decrease in plasma levels of cholesterol and triglycerides. nih.gov

These multifaceted research findings positioned Vatanidipine as a novel and potentially highly beneficial antihypertensive agent that could not only manage blood pressure but also offer protection against target-organ damage and reduce cardiovascular morbidity and mortality. nih.gov

Research Findings on Vatanidipine

The following tables summarize key research findings related to Vatanidipine's pharmacological profile and its effects in preclinical and clinical studies.

Pharmacological Profile of Vatanidipine (AE-0047)

| Characteristic | Description | Source |

|---|---|---|

| Classification | Dihydropyridine (DHP)-type calcium channel blocker | nih.gov |

| Primary Mechanism of Action | Inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation. | nih.gov |

| Secondary Mechanism of Action | Suppression of noradrenaline release from sympathetic nerve endings. | nih.gov |

| Pharmacological Action | Slow-onset and long-lasting hypotensive effect. | nih.gov |

Comparative Effects of Vatanidipine and Nitrendipine in a Double-Blind Study

| Parameter | Vatanidipine | Nitrendipine | Source |

|---|---|---|---|

| Hypotensive Effect | Potent and long-lasting | Present | nih.gov |

| Reflex Tachycardia | Not observed | Observed | nih.gov |

Observed Effects of Vatanidipine in Preclinical and Clinical Research

| Effect | Research Model | Finding | Source |

|---|---|---|---|

| Antihypertensive | Experimental hypertensive models | Slow-onset and long-lasting hypotensive action. | nih.gov |

| Antihypertensive | Human subjects with essential hypertension | Exerts an antihypertensive effect with a slow onset and long duration. | nih.gov |

| Cerebroprotective | Animal study | Protective effect against cerebrovascular lesions, independent of its hypotensive effect. | nih.gov |

| Renoprotective | Experimental hypertensive models | Observed renoprotective effect. | nih.gov |

| Anti-atherosclerotic | Cholesterol-fed rabbits | Exerted an anti-atherosclerotic action, likely due to inhibition of LDL oxidation. | nih.gov |

| Lipid-lowering | Essential hypertensive patients | Decreased plasma levels of cholesterol and triglyceride. | nih.gov |

Propiedades

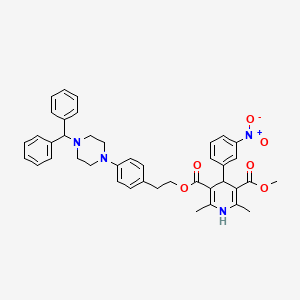

IUPAC Name |

5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H42N4O6/c1-28-36(40(46)50-3)38(33-15-10-16-35(27-33)45(48)49)37(29(2)42-28)41(47)51-26-21-30-17-19-34(20-18-30)43-22-24-44(25-23-43)39(31-11-6-4-7-12-31)32-13-8-5-9-14-32/h4-20,27,38-39,42H,21-26H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTHUQAYARCXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043747 | |

| Record name | Watanidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116308-55-5 | |

| Record name | Watanidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116308-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vatanidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116308555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Watanidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VATANIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964O2QV611 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Research into Vatanidipine

Pharmacodynamic Profile Characterization

Antihypertensive Efficacy in Experimental Models

Vatanidipine has demonstrated significant antihypertensive efficacy across various experimental hypertensive models, including different strains of rats and dogs. researchgate.nettandfonline.comportico.org Studies have consistently shown that Vatanidipine produces a slow-onset and long-lasting hypotensive action. researchgate.nettargetmol.comtandfonline.comportico.org This effect is dose-dependent, as observed in both orally and intravenously administered studies in rats and dogs. portico.org

In spontaneously hypertensive rats (SHR/crj), renal hypertensive rats (RHR), and Dahl salt-sensitive hypertensive rats (DHR), Vatanidipine (AE0047) effectively decreased systolic blood pressure (SBP). The doses required to achieve a 30% reduction in SBP (ED30) varied depending on the model, as detailed in the table below. researchgate.net

| Experimental Model | ED30 (mg/kg, p.o.) |

| SHR/crj | 2.6 |

| RHR | 3.4 |

| DHR | 0.68 |

Furthermore, long-term treatment of spontaneously hypertensive rats with Vatanidipine (0.013% or 0.04% in diet for 8 weeks) resulted in a significant and dose-dependent decrease in blood pressure, alongside a regression of left ventricular hypertrophy. portico.org

Duration of Action Studies and Sustained Hypotensive Effects

A key characteristic of Vatanidipine is its slow onset and remarkably long duration of action. researchgate.nettandfonline.com This sustained effect is attributed to specific pharmacokinetic and pharmacodynamic properties. Vatanidipine exhibits slow uptake into vascular tissues and demonstrates resistance in its approach to the calcium channel binding site. researchgate.nettandfonline.com Once incorporated into vascular tissues, the compound is not easily released, even after repeated washing, which contributes significantly to its prolonged action. researchgate.nettandfonline.com

The hypotensive effect of Vatanidipine typically reaches its maximum between 2 to 4 hours after administration and is sustained for an extended period. researchgate.net In DHR, the antihypertensive effects were observed to be sustained for 2 to 7 hours. researchgate.net This sustained action is considered a beneficial feature for an antihypertensive agent. tandfonline.com

Absence of Reflex Tachycardia: Mechanistic Investigations

Unlike some other calcium channel blockers, Vatanidipine has been noted for its ability to produce a potent and long-lasting hypotensive effect without inducing reflex tachycardia. researchgate.nettandfonline.comresearchgate.net This was specifically highlighted in a double-blind study where Vatanidipine did not show reflex tachycardia, in contrast to Nitrendipine (B1678957). researchgate.nettandfonline.comresearchgate.net

Mechanistic investigations suggest that Vatanidipine efficiently suppresses noradrenaline release from sympathetic nerve endings. researchgate.nettandfonline.commedchemexpress.com This suppression is particularly advantageous in the treatment of hypertensive patients, where reflex activation of peripheral sympathetic nerves can counteract antihypertensive therapy. researchgate.nettandfonline.com

Cerebrovascular Vasodilatory and Spasmolytic Actions

Beyond its systemic antihypertensive effects, Vatanidipine has demonstrated protective actions on the cerebrovasculature. Animal studies have shown that Vatanidipine exhibits a protective effect against cerebrovascular lesions, through a mechanism that appears to be independent of its hypotensive action. researchgate.nettandfonline.comresearchgate.net

In stroke-prone spontaneously hypertensive rats, Vatanidipine (1 or 3 mg/kg p.o.) dose-dependently attenuated the deterioration of neurological status caused by middle cerebral artery occlusion, leading to a reduction in mortality to 0-10%. portico.org Long-term treatment with Vatanidipine in these models also improved tolerance to blood pressure reduction while preserving cerebral blood flow. portico.org

Furthermore, Vatanidipine has shown promise in preventing vascular diseases like atherosclerosis. It inhibited copper-ion (Cu2+)-induced low-density lipoprotein (LDL) oxidation and the aggregation of apolipoprotein B-100 in in vitro studies. portico.org It also inhibited the degradation of oxidized LDL by macrophages. portico.org In essential hypertensive patients, Vatanidipine treatment led to decreased plasma levels of cholesterol and triglyceride, suggesting its potential therapeutic role in preventing atherosclerotic vascular diseases. researchgate.nettandfonline.com

Comparative Pharmacological Analyses

Systemic Absorption and Tissue Distribution Dynamics

The absorption and distribution of vatanidipine are central to its pharmacological profile. Studies involving radiolabeled vatanidipine ([14C]-AE0047) in rats and dogs have provided significant insights into these processes. Following a single oral administration, the absorption rates were determined to be 24.5% in rats and 23.9% in dogs, with corresponding bioavailability of 22.0% and 21.2%, respectively. portico.org

Research on Slow Uptake into Vascular Tissues

A defining feature of vatanidipine is its slow rate of uptake into vascular tissues. nih.govtandfonline.com This characteristic is a key contributor to its gradual onset of action. nih.govtandfonline.com When incubated with vascular tissues, the concentration of radiolabeled vatanidipine increases at a slower pace compared to other dihydropyridines like nitrendipine. tandfonline.com This measured uptake is believed to be a result of resistance in its approach to the calcium channel binding site within the vascular tissue. nih.govtandfonline.com

Irreversibility of Incorporation into Vascular Tissues

Once vatanidipine is integrated into vascular tissues, it exhibits a strong retention. nih.govtandfonline.com Even with repeated washing, the compound is not easily released from these tissues. nih.govtandfonline.com This firm incorporation is the primary reason for its long-lasting therapeutic effect. nih.govtandfonline.com

Metabolic Pathways and Biotransformation Studies

The biotransformation of vatanidipine, a critical aspect of its pharmacokinetics, has been investigated. archive.orgkaggle.comgoogleapis.com Like other dihydropyridine calcium channel blockers, vatanidipine undergoes metabolism. scispace.comdrugbank.com The primary metabolic process for many dihydropyridines involves the oxidation of the dihydropyridine ring to its pyridine (B92270) analog. scispace.com While specific metabolites of vatanidipine are not extensively detailed in the provided search results, the general metabolic fate of this class of drugs often involves extensive first-pass metabolism in the liver. drugbank.comabdn.ac.uk For instance, the metabolism of nifedipine, a related compound, is predominantly carried out by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of inactive metabolites. drugbank.com

Excretion Mechanisms and Elimination Routes

The elimination of vatanidipine and its metabolites from the body occurs through both renal and fecal routes. In studies using radiolabeled vatanidipine in rats and dogs, the majority of the administered radioactivity was recovered in the feces. Specifically, within 168 hours following administration, fecal excretion accounted for 96.1% in rats and 83.2% in dogs. portico.org Urinary excretion over the same period was 4.2% in rats and 11.1% in dogs. portico.org This indicates that the primary route of elimination for vatanidipine and its metabolites is through the biliary/fecal pathway. This is consistent with findings for other dihydropyridines like benidipine (B10687), where a significant portion is excreted in the feces. nih.gov

Role of Efflux Transporters in Vatanidipine Permeability

Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), play a significant role in the permeability and oral absorption of many drugs by actively pumping them out of cells and back into the intestinal lumen. nih.govnuvisan.comtg.org.au Research investigating the interaction of vatanidipine with these transporters has been conducted. In one in silico study analyzing 301 different chemicals, vatanidipine was classified as having no significant interaction with efflux transporters like P-gp or BCRP. jst.go.jp This suggests that its permeability is not substantially limited by these efflux mechanisms. jst.go.jp This is an important consideration, as inhibition or induction of these transporters by other co-administered drugs can lead to significant drug-drug interactions. tg.org.aumedsafe.govt.nz

Comparative Pharmacokinetic Investigations within Dihydropyridine Class

Vatanidipine's pharmacokinetic profile distinguishes it from other dihydropyridine calcium channel blockers. nih.govtandfonline.com Its slow onset of action is in contrast to the more rapid effects seen with drugs like nitrendipine. nih.gov While both vatanidipine and nitrendipine are effective antihypertensive agents, the gradual onset of vatanidipine may be associated with a lower incidence of acute vasodilator-related side effects. nih.gov

In comparison to another long-acting dihydropyridine, amlodipine, vatanidipine's prolonged action is attributed to its slow release from vascular tissues. nih.govtandfonline.com Amlodipine also has a long duration of action, but its pharmacokinetic profile shows less intra- and inter-subject variability compared to nifedipine GITS. nih.gov The diverse pharmacokinetic properties among dihydropyridines, including differences in lipophilicity and interaction with metabolic enzymes like CYP3A4, contribute to their varied clinical effects and potential for drug interactions. dovepress.com

Below is a table summarizing key pharmacokinetic parameters for vatanidipine and a selection of other dihydropyridine calcium channel blockers.

| Compound | Bioavailability | Primary Metabolism | Primary Excretion Route | Efflux Transporter Interaction |

| Vatanidipine | 22.0% (rats), 21.2% (dogs) portico.org | Hepatic scispace.comdrugbank.com | Fecal portico.org | No significant interaction with P-gp/BCRP jst.go.jp |

| Nifedipine | 45-68% drugbank.com | CYP3A4 drugbank.com | Renal (as metabolites) drugbank.com | Substrate of P-gp dovepress.com |

| Amlodipine | ~64-90% | Hepatic | Renal | Not a significant P-gp substrate |

| Nitrendipine | ~20-30% | CYP3A4 | Renal and Fecal | Substrate of P-gp |

| Benidipine | ~10% | Hepatic | Fecal and Renal nih.gov | Not specified |

Preclinical Efficacy and Organ Protection Research with Vatanidipine

Antihypertensive Effectiveness in Diverse Experimental Hypertension Models

Vatanidipine has demonstrated a potent and long-lasting hypotensive effect across various experimental models of hypertension. nih.govresearchgate.net A key characteristic of its action is a slow onset, which is attributed to its gradual uptake into vascular tissues and a strong binding to calcium channel sites. nih.govresearchgate.net Once incorporated into the vascular tissue, Vatanidipine is not easily released, contributing to its sustained antihypertensive action. nih.govresearchgate.net

One of the notable findings in preclinical studies is that despite its potent vasodilatory and subsequent blood pressure-lowering effects, Vatanidipine does not appear to induce reflex tachycardia, a common side effect observed with other dihydropyridine (B1217469) calcium channel blockers like nitrendipine (B1678957). nih.gov This suggests a potentially more favorable cardiovascular profile. The mechanism behind this may be linked to its efficient suppression of noradrenaline release from sympathetic nerve endings, which would be beneficial in hypertensive situations where reflex activation of the sympathetic nervous system is undesirable. nih.govresearchgate.net

Table 1: Antihypertensive Profile of Vatanidipine in Preclinical Models

| Feature | Observation | Source |

| Onset of Action | Slow | nih.govresearchgate.net |

| Duration of Action | Long-lasting | nih.govresearchgate.net |

| Reflex Tachycardia | Not observed | nih.gov |

| Sympathetic Nerve Activity | Suppresses noradrenaline release | nih.govresearchgate.net |

This table is based on descriptive findings from review literature; specific quantitative data from diverse experimental models is not publicly available.

Cerebrovascular Protective Effects Research

In addition to its primary antihypertensive function, preclinical animal studies have indicated that Vatanidipine exerts protective effects on the cerebrovascular system. nih.govresearchgate.net

Mechanisms Independent of Hypotensive Action

A significant finding from an animal study is that Vatanidipine's protective effect against cerebrovascular lesions occurs through a mechanism that is independent of its blood pressure-lowering action. nih.govresearchgate.net While the precise pathways of this independent neuroprotective effect are not fully elucidated in the available literature, this quality suggests that Vatanidipine may offer direct benefits to the brain's vascular network beyond the advantages of systemic blood pressure control.

Attenuation of Ischemic Brain Damage and Edema

Specific research detailing Vatanidipine's direct effects on attenuating ischemic brain damage and reducing cerebral edema is limited in publicly accessible studies. However, the observed protection against cerebrovascular lesions in animal models implies a potential role in mitigating the consequences of cerebral ischemia. nih.govresearchgate.net The broader class of dihydropyridine calcium channel blockers has been investigated for such properties, often linked to their ability to improve cerebral blood flow and reduce calcium-mediated cell death pathways, though specific data for Vatanidipine is not available.

Improvement of Neurological Symptoms and Energy Metabolism in Cerebral Ischemia

Detailed preclinical studies on the effects of Vatanidipine on neurological outcomes and energy metabolism following cerebral ischemia have not been extensively reported in the available scientific literature. The general finding of protection against cerebrovascular lesions suggests a potential for improved outcomes, but specific data on neurological scoring or metabolic markers in Vatanidipine-treated animal models of stroke is not currently available. nih.govresearchgate.net

Renoprotective Effects Research

Preclinical investigations have also pointed towards a renoprotective role for Vatanidipine. nih.govresearchgate.net

Mechanisms in Experimental Hypertensive Models

A renoprotective effect of Vatanidipine has been observed in experimental hypertensive models. nih.govresearchgate.net The mechanisms underlying this renal protection are likely multifaceted, stemming from its primary action as a calcium channel blocker. By reducing systemic blood pressure, Vatanidipine can alleviate the hypertensive stress on renal microvasculature. Furthermore, as a calcium channel blocker, it may have direct effects on the glomerular afferent and efferent arterioles, potentially modulating intraglomerular pressure, a key factor in the progression of hypertensive kidney disease. However, detailed mechanistic studies specific to Vatanidipine's action on renal hemodynamics and cellular pathways in these models are not extensively detailed in the available literature.

Table 2: Summary of Organ Protective Effects of Vatanidipine in Preclinical Studies

| Organ System | Observed Protective Effect | Putative Mechanism | Source |

| Cerebrovascular | Protection against cerebrovascular lesions | Independent of hypotensive action | nih.govresearchgate.net |

| Renal | Renoprotective effect demonstrated | Observed in experimental hypertensive models | nih.govresearchgate.net |

This table summarizes qualitative findings. Specific quantitative data on the degree of protection is not detailed in the cited sources.

Prevention of Renal Injury and Preservation of Renal Function

Preclinical research indicates that vatanidipine exerts a renoprotective effect in experimental models of hypertension. nih.gov While detailed findings from specific studies are not extensively published, the observed preservation of renal function in these models suggests a potential role for vatanidipine in mitigating kidney damage associated with high blood pressure. nih.gov The mechanism is thought to be linked to its primary action as a calcium channel blocker, which can improve renal hemodynamics and reduce intraglomerular pressure, although the precise pathways for vatanidipine's effects require further elucidation.

Anti-Atherosclerotic Action Research

Vatanidipine has demonstrated significant anti-atherosclerotic properties in preclinical investigations. nih.gov This action is considered a key component of its potential to reduce long-term cardiovascular complications.

Inhibition of Low-Density Lipoprotein Oxidation

A crucial element of vatanidipine's anti-atherosclerotic effect appears to be its ability to inhibit the oxidation of low-density lipoprotein (LDL). nih.gov In preclinical studies involving cholesterol-fed rabbits, vatanidipine was shown to curb the oxidative modification of LDL. nih.gov Oxidized LDL is a key instigator in the formation of atherosclerotic plaques, and its inhibition is a critical therapeutic target for preventing the progression of atherosclerosis. The antioxidant properties of vatanidipine likely contribute to this protective mechanism.

Reduction of Plasma Cholesterol and Triglyceride Levels in Experimental Hyperlipidemia

Beyond its impact on LDL oxidation, vatanidipine has also been observed to favorably modulate lipid profiles. In studies with hypertensive patients, treatment with vatanidipine led to a decrease in plasma levels of both cholesterol and triglycerides. nih.gov This suggests a broader beneficial effect on lipid metabolism, which is central to the pathophysiology of atherosclerosis.

Below is a summary of the preclinical findings on Vatanidipine's effects on plasma lipids:

| Parameter | Effect Observed in Preclinical Models |

| Plasma Cholesterol | Decreased |

| Plasma Triglycerides | Decreased |

Cardiovascular Morbidity and Mortality Prevention in Preclinical Models

The culmination of its renoprotective and anti-atherosclerotic actions positions vatanidipine as a compound with the potential to reduce cardiovascular morbidity and mortality. nih.gov By addressing key factors in the development of cardiovascular disease, such as renal dysfunction and atherosclerosis, preclinical evidence suggests that vatanidipine could play a role in preventing major adverse cardiovascular events. nih.gov However, it is important to note that these findings are based on preclinical models, and further research is necessary to substantiate these potential long-term cardiovascular benefits in clinical settings.

Clinical Research Findings and Therapeutic Potential of Vatanidipine

Clinical Antihypertensive Efficacy in Essential Hypertension

Clinical trials involving human subjects with essential hypertension have demonstrated that vatanidipine exerts a significant antihypertensive effect. This effect is notable for its slow onset and extended duration. nih.gov The sustained hypotensive action observed in experimental hypertensive models has been mirrored in human clinical settings. nih.gov

Clinical Outcomes in Organ Protection

Vatanidipine exhibits therapeutic potential beyond its direct blood pressure-lowering effects, particularly in protecting various target organs from hypertension-induced damage. nih.gov

Reduction of Cardiovascular Morbidity and Mortality

Vatanidipine is considered a useful antihypertensive agent that can contribute to reducing cardiovascular morbidity and mortality. nih.gov This protective capacity is supported by findings from studies indicating its beneficial impact on factors associated with cardiovascular disease progression. For instance, in essential hypertensive patients, treatment with vatanidipine has been observed to decrease plasma levels of cholesterol and triglycerides. nih.gov This suggests a potential role in preventing vascular diseases such as atherosclerosis. nih.gov

Prevention of Target-Organ Damage

The protective effects of vatanidipine extend to various target organs susceptible to damage from sustained hypertension. Animal studies have demonstrated that vatanidipine can protect against cerebrovascular lesions through a mechanism independent of its hypotensive effect. nih.gov Additionally, a renoprotective effect has been observed in experimental hypertensive models. nih.gov These findings suggest that vatanidipine may play a role in preventing damage to the brain and kidneys, common complications of uncontrolled hypertension. nih.gov

Comparative Clinical Trial Outcomes

Comparative studies have provided insights into vatanidipine's efficacy and tolerability profile relative to other antihypertensive agents.

Efficacy and Tolerability Profile versus Comparator Drugs

In comparative clinical trials, vatanidipine has demonstrated a potent and long-lasting hypotensive effect. nih.gov A notable finding from a double-blind study revealed that vatanidipine did not induce reflex tachycardia, a common concern with some vasodilatory antihypertensive agents. nih.gov This stands in contrast to the administration of nitrendipine (B1678957), a comparator drug, which was associated with reflex tachycardia. nih.gov Furthermore, the incidence of adverse effects reported with vatanidipine administration has been observed to be lower than that associated with nitrendipine, despite vatanidipine's potent hypotensive action. nih.gov Beyond its vasodilatory properties, vatanidipine has also been shown to efficiently suppress noradrenaline release from sympathetic nerve endings, which is beneficial in hypertensive patients where reflex activation of peripheral sympathetic nerves is undesirable for antihypertensive therapy. nih.gov

Post-Marketing Surveillance and Long-Term Observational Studies (if applicable to research)

Information regarding specific post-marketing surveillance or long-term observational studies for vatanidipine was not explicitly detailed in the available research. Post-marketing surveillance (Phase 4 clinical trials) is generally crucial for monitoring a drug's safety and effectiveness after it has been approved for public use, gathering real-world data across diverse populations. fgk-cro.comlindushealth.comwikipedia.org This phase helps identify rare or long-term effects not apparent during pre-market trials and ensures ongoing product quality and safety. fgk-cro.comlindushealth.compropharmaresearch.com While the general principles and importance of such surveillance are well-established in pharmacovigilance, specific long-term data or observational study results for vatanidipine were not found in the provided literature.

Molecular and Structural Research on Vatanidipine

Structure-Activity Relationship (SAR) Studies of Vatanidipine and its Derivatives

Vatanidipine is a derivative of 1,4-dihydropyridine (B1200194), a class of compounds well-known for their calcium channel blocking activity. tandfonline.comwikipedia.orgresearchgate.netiiab.me Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure influence its biological activity.

Vatanidipine (AE0047) is described as a racemic compound, meaning it exists as a mixture of its enantiomers, (+)-AE0047 and (-)-AE0047. ncats.io In pharmacology, the two enantiomers of a chiral molecule can exhibit different or even entirely opposite metabolic, toxicological, and pharmacological profiles due to their distinct interactions within a chiral biological environment, such as at receptor sites. mdpi.comijpras.comnih.gov The enantiomer responsible for the primary biological activity is termed the "eutomer," while the less active or inactive one is referred to as the "distomer." mdpi.com

While Vatanidipine itself is a racemic mixture, studies on other chiral 1,4-dihydropyridine calcium channel drugs, such as nimodipine, have demonstrated the importance of stereochemical structures and their relationship to pharmacological activity. pku.edu.cnresearchgate.net For instance, research indicated that large doses of the (R)-(-)-AE0047 enantiomer of Vatanidipine showed no toxic changes, suggesting a potential difference in the profiles of its optical isomers, although specific comparative pharmacological activity data for (+)-AE0047 versus (-)-AE0047 were not detailed. researchgate.net

Vatanidipine's distinct pharmacological features, including its slow onset and long duration of action, are attributed to specific structural characteristics. tandfonline.comnih.gov The compound exhibits slow uptake into vascular tissues and a resistance in its approach to the calcium channel binding site, which contributes to its delayed onset of action. tandfonline.comnih.govresearchgate.net Furthermore, once Vatanidipine is incorporated into vascular tissues, it is not easily released, even after repeated washing, leading to its prolonged effect. tandfonline.comnih.gov

As a DHP calcium channel blocker, Vatanidipine primarily targets L-type calcium channels. wikipedia.orgconsensus.appfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.govmedcraveonline.com Research into novel 1,4-dihydropyridine derivatives has shown that modifications, particularly the incorporation of 3-[4-(substituted amino)phenylalkyl]ester side chains, can lead to more potent antihypertensive effects and a longer duration of action compared to other agents like nicardipine (B1678738). researchgate.net Notably, derivatives containing benzhydrylpiperazinyl and benzhydrylpiperidinyl groups were found to be particularly distinctive in their activity. researchgate.net Vatanidipine's chemical structure includes a benzhydrylpiperazinyl group, which is a key feature contributing to its observed pharmacological profile. nih.govresearchgate.net The strategy of bioisosterism, which involves making structural modifications while retaining biological activity, is a common approach in drug design to optimize efficacy and selectivity within the DHP class. frontiersin.orgfrontiersin.org

Ligand-Receptor Interaction Profiling

Ligand-receptor interaction profiling involves studying the molecular-level interactions between a drug and its target receptor. mdpi.comnih.govugm.ac.id Vatanidipine functions as a calcium channel antagonist by binding to specific sites on the L-type calcium channels, which are primarily located in vascular smooth muscle and cardiac tissue. tandfonline.comwikipedia.orgmedchemexpress.comconsensus.appfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.govmedcraveonline.cominnovareacademics.in These channels are crucial in regulating calcium influx into cells, and by blocking this process, Vatanidipine induces vasodilation and reduces peripheral vascular resistance. frontiersin.orgmedcraveonline.com

The binding of dihydropyridines to calcium channels is influenced by membrane potential, indicating that the specific binding sites on the channels undergo modifications depending on the membrane's electrical state. frontiersin.org Vatanidipine's strong affinity for blocking calcium channels embedded in the vascular myocyte plasmalemma is a key aspect of its action. tandfonline.com The slow onset of Vatanidipine's action is partly due to its "resistance in its approach to the calcium channel binding site," and its long-lasting effect is attributed to its strong incorporation into vascular tissues and resistance to release from these binding sites. tandfonline.comnih.gov

Computational Modeling and In Silico Design Approaches for Vatanidipine Analogs

Computational modeling and in silico design approaches are increasingly utilized in drug discovery to predict and optimize the interactions of potential drug candidates with their biological targets. sourceforge.ioschrodinger.comarcjournals.orge-bookshelf.de Molecular docking, a prominent computational method, is employed to elucidate the interactions between ligands and receptors at a molecular level. arcjournals.org

Vatanidipine has been a subject in molecular docking studies, particularly against the Cryo-EM structure of the rabbit Cav1.1 channel, a type of L-type calcium channel (PDB ID: 6JP5). researchgate.netresearchgate.net These studies have shown that Vatanidipine exhibits a high binding affinity for the rCav1.1 receptor. researchgate.netresearchgate.net For instance, Vatanidipine demonstrated an AutoDock Vina Binding Affinity of -9.0 kcal/mol and a LigandScout Binding Affinity Score of -34.6, indicating a strong interaction with the receptor. researchgate.netresearchgate.net These values compare favorably to other known calcium channel blockers, such as Nifedipine (B1678770), which showed an AutoDock Vina Binding Affinity of -7.3 kcal/mol and a LigandScout Binding Affinity Score of -24.9 in the same study. researchgate.netresearchgate.net

The results from such molecular docking calculations are crucial for guiding further in silico screening and the rational design of new dihydropyridine (B1217469) analogs with improved pharmacological profiles. researchgate.net Computational tools, including virtual screening software like PyRx, enable medicinal chemists to efficiently screen large libraries of compounds against drug targets, providing insights into stereoselective preferences and binding modes without extensive experimental work. sourceforge.ioschrodinger.come-bookshelf.desymeres.com

Table 1: Binding Affinity of Vatanidipine and Other Calcium Channel Blockers to rCav1.1 Receptor

| Ligand Name | AutoDock Vina Binding Affinity (kcal/mol) researchgate.netresearchgate.net | LigandScout Binding Affinity Score researchgate.netresearchgate.net | Molecular Weight ( g/mol ) researchgate.net |

| Vatanidipine | -9.0 | -34.6 | 686.8 |

| Dexniguldipine | -9.7 | -35.4 | 609.7 |

| Elgodipine | -8.1 | -38.5 | 524.6 |

| Lercanidipine | -8.7 | -30.4 | 611.7 |

| Cilnidipine | -8.4 | -30.6 | 492.5 |

| Manidipine | -8.6 | -25.0 | 610.7 |

| Pranidipine | -7.9 | -31.6 | 448.5 |

| Nifedipine | -7.3 | -24.9 | 346.3 |

| Teludipine | -6.7 | -34.8 | 498.6 |

Investigation of Potential Adverse Reaction Mechanisms for Vatanidipine

Mechanistic Basis for Differentiated Tolerability Profile Compared to Other Dihydropyridines

The improved tolerability of vatanidipine can be attributed to its unique pharmacokinetic and pharmacodynamic properties, which distinguish it from other dihydropyridine (B1217469) calcium channel blockers such as nitrendipine (B1678957), nifedipine (B1678770), and amlodipine.

A key factor is vatanidipine's slow onset of pharmacological action. nih.gov This is likely due to its gradual uptake into vascular tissues and a more deliberate approach to its binding site on the calcium channel. nih.gov This slow onset contrasts with the rapid vasodilation induced by some other dihydropyridines, which can lead to abrupt drops in blood pressure and trigger a cascade of compensatory physiological responses. The gradual action of vatanidipine allows the body to adapt more smoothly to the reduction in blood pressure, thereby minimizing common adverse effects.

Furthermore, once vatanidipine is incorporated into vascular tissues, it is not easily released. nih.gov This property contributes to its long-lasting therapeutic effect and a more stable and sustained control of blood pressure, avoiding the peaks and troughs in drug concentration that can be associated with more frequent adverse events. In contrast, nitrendipine has a shorter half-life of 12-24 hours. wikipedia.org

Another significant differentiating mechanism is vatanidipine's ability to efficiently suppress noradrenaline release from sympathetic nerve endings. nih.gov This action counteracts the reflex activation of the sympathetic nervous system, a common consequence of the vasodilation caused by many dihydropyridines. By mitigating this sympathetic surge, vatanidipine reduces the likelihood of adverse effects such as palpitations and tachycardia.

Clinical studies have indicated that the incidence of adverse effects with vatanidipine administration is lower than that observed with nitrendipine, despite vatanidipine's potent hypotensive effect. nih.gov Adverse effects commonly associated with nitrendipine's vasodilatory properties include headache, flushing, edema, and palpitations. wikipedia.org

Cellular and Physiological Mechanisms Underlying Observed Tolerability (e.g., lack of reflex tachycardia)

The most notable aspect of vatanidipine's favorable tolerability is the absence of reflex tachycardia, a common side effect of many dihydropyridine calcium channel blockers. nih.gov This advantageous characteristic is rooted in a combination of its pharmacokinetic profile and its direct impact on the sympathetic nervous system.

The primary mechanism behind the lack of reflex tachycardia is vatanidipine's efficient suppression of noradrenaline release from sympathetic nerve endings. nih.gov When blood pressure drops due to vasodilation, the baroreceptor reflex is typically activated, leading to an increase in sympathetic outflow and the release of catecholamines like noradrenaline. This, in turn, increases heart rate. Vatanidipine's ability to inhibit this noradrenaline release effectively blunts this reflex arc.

The slow onset of action of vatanidipine also plays a crucial role. nih.gov The gradual reduction in blood pressure does not trigger a strong, immediate baroreceptor response, allowing for a more controlled physiological adjustment without a significant increase in heart rate. This is in contrast to drugs like nifedipine, where rapid vasodilation can lead to a more pronounced reflex tachycardia.

A double-blind study directly compared vatanidipine with nitrendipine and confirmed that vatanidipine did not induce reflex tachycardia, despite producing a potent and long-lasting hypotensive effect. nih.gov

Comparative Mechanistic Analysis of Adverse Reaction Profiles within the Dihydropyridine Class

The adverse reaction profiles of dihydropyridine calcium channel blockers vary, largely due to differences in their pharmacokinetic and pharmacodynamic properties. A comparative analysis of vatanidipine with other members of this class, such as nifedipine, amlodipine, and lercanidipine, reveals the mechanistic basis for these differences.

Reflex Tachycardia: As previously discussed, vatanidipine's suppression of noradrenaline release and slow onset of action are key to its lack of reflex tachycardia. nih.gov In contrast, first-generation dihydropyridines like nifedipine are well-known for causing this side effect due to their rapid and potent vasodilation, which triggers a strong baroreceptor-mediated sympathetic response. nih.govnih.gov Amlodipine, a second-generation dihydropyridine, has a longer half-life and a more gradual onset of action than nifedipine, resulting in a lower incidence of reflex tachycardia. nih.govnih.gov Lercanidipine, a third-generation agent, is also associated with a lower incidence of tachycardia, attributed to its high lipophilicity and gradual onset. oup.com

Peripheral Edema: Peripheral edema is a common dose-dependent side effect of dihydropyridines, caused by arteriolar vasodilation that is not matched by venous dilation, leading to increased capillary hydrostatic pressure and fluid extravasation. nih.govdroracle.aiijpsr.info Lercanidipine has been shown to have a lower incidence of peripheral edema compared to amlodipine. oup.comijbcp.com The proposed mechanism for this is a more balanced effect on both pre- and post-capillary resistance, potentially due to less sympathetic activation. oup.com While specific data on vatanidipine's incidence of peripheral edema is less detailed in the provided search results, its sympatholytic effect might suggest a favorable profile in this regard.

Headache and Flushing: These adverse effects are also consequences of vasodilation. The incidence and severity are often related to the rate and extent of the drop in blood pressure. The slow and sustained action of vatanidipine likely contributes to a lower incidence of these side effects compared to shorter-acting dihydropyridines. nih.gov

Analytical Methodologies in Vatanidipine Research

Development and Validation of Quantitative Analytical Methods for Vatanidipine in Biological Samples

Quantitative analytical methods are critical for determining the concentration of Vatanidipine in biological samples, such as plasma, urine, or tissue homogenates. These methods are fundamental for pharmacokinetic studies and other research applications.

Chromatography-based techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are considered the gold standard for the quantitative analysis of pharmaceutical compounds in complex biological matrices due to their high sensitivity and selectivity biointerfaceresearch.comresearchgate.net. For dihydropyridines, including Vatanidipine, LC-MS/MS methods are preferred for their ability to detect and quantify trace levels of the drug and its metabolites, often in the nanogram to picogram range biointerfaceresearch.comsciex.comnih.gov.

A typical LC-MS/MS method for a dihydropyridine (B1217469) like Nifedipine (B1678770) in human plasma involves chromatographic separation on a C18 column with a mobile phase consisting of acetonitrile (B52724) and water (often with a small percentage of formic acid) delivered in a gradient or isocratic mode biointerfaceresearch.comnih.govijrar.org. Detection is achieved using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode under multiple reaction monitoring (MRM) conditions sciex.comnih.gov. Sample preparation often includes protein precipitation or solid-phase extraction to minimize matrix effects and improve analytical system performance biointerfaceresearch.comsciex.com.

Illustrative Performance Parameters for Dihydropyridine LC-MS/MS Methods in Biological Samples

| Parameter | Typical Range/Value (Example: Nifedipine, Barnidipine, Amlodipine) | Reference |

| Column | C18 (e.g., Intersil ODS gum C18, Luna C18, Phenomenex Luna HILIC) | biointerfaceresearch.comsciex.comnih.gov |

| Mobile Phase | Acetonitrile:Water (with formic acid/ammonium formate) | biointerfaceresearch.comsciex.comnih.gov |

| Flow Rate | 0.4 – 0.8 mL/min | biointerfaceresearch.comsciex.comnih.gov |

| Run Time | 4 – 10 minutes | biointerfaceresearch.comnih.govwisdomlib.org |

| Linearity Range | 1 – 130 ng/mL (Nifedipine); 5 – 8005.88 pg/mL (Barnidipine) | biointerfaceresearch.comsciex.com |

| Lower Limit of Quantitation (LLOQ) | 1.01 ng/mL (Nifedipine); 5 pg/mL (Barnidipine) | biointerfaceresearch.comsciex.com |

| Recovery (%) | 98.80 – 108.7% (Nifedipine); Mean recovery ± 4.9% (Nicardipine) | biointerfaceresearch.comnih.gov |

| Precision (RSD%) | < 2% (intra-day and inter-day) | biointerfaceresearch.comsciex.comnih.govmedcraveonline.com |

Note: The data presented in this table are derived from analytical methods developed for other dihydropyridine calcium channel blockers and are indicative of the performance expected for Vatanidipine using similar methodologies.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are also widely employed for the quantification of dihydropyridines. UHPLC offers advantages such as faster analysis times and higher resolution compared to traditional HPLC, making it suitable for complex biological mixtures researchgate.net. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are generally less common for dihydropyridines due to their thermal lability, but may be used for volatile derivatives or specific degradation products researchgate.netinnovareacademics.in.

UV/Visible spectrophotometry is a simple, cost-effective, and widely used technique for the quantitative analysis of pharmaceutical compounds, including dihydropyridines, in various matrices ijrar.orgresearchgate.netresearchgate.netorientjchem.orgindexcopernicus.com. This method relies on the measurement of light absorption at a specific wavelength (λmax) ijrar.orgresearchgate.net. For dihydropyridines like Azelnidipine and Cilnidipine, λmax values are typically found in the UV region (e.g., 213 nm for Nifedipine, 240 nm for Cilnidipine, 255 nm for Azelnidipine) ijrar.orgresearchgate.netresearchgate.netorientjchem.orgindexcopernicus.com. The method's linearity is established over a specific concentration range, and its accuracy and precision are validated according to ICH guidelines ijrar.orgresearchgate.netresearchgate.netindexcopernicus.com.

Illustrative Performance Parameters for Dihydropyridine UV Spectrophotometry Methods

| Parameter | Typical Range/Value (Example: Nifedipine, Azelnidipine, Cilnidipine) | Reference |

| λmax | 213 nm (Nifedipine); 240 nm (Cilnidipine); 255 nm (Azelnidipine) | ijrar.orgresearchgate.netresearchgate.netorientjchem.orgindexcopernicus.com |

| Linearity Range | 5-25 µg/mL (Nifedipine); 2-14 µg/mL (Azelnidipine); 2-30 µg/mL (Cilnidipine) | ijrar.orgresearchgate.netresearchgate.netorientjchem.orgindexcopernicus.com |

| Correlation Coefficient (R²) | ≥ 0.996 | ijrar.orgresearchgate.netresearchgate.netindexcopernicus.com |

| LOD | 5.64 µg/mL (Nifedipine); 0.15 µg/mL (Azelnidipine); 0.0638 µg/mL (Cilnidipine) | ijrar.orgresearchgate.netindexcopernicus.com |

| LOQ | 1.86 µg/mL (Nifedipine); 0.5 µg/mL (Azelnidipine); 0.193 µg/mL (Cilnidipine) | ijrar.orgresearchgate.netindexcopernicus.com |

| Recovery (%) | 99-101% (Nifedipine); 99.8% (Azelnidipine); 99.86-100.67% (Cilnidipine) | ijrar.orgresearchgate.netorientjchem.orgindexcopernicus.com |

Note: The data presented in this table are derived from analytical methods developed for other dihydropyridine calcium channel blockers and are indicative of the performance expected for Vatanidipine using similar methodologies.

Spectrofluorometry, which measures the fluorescence intensity of a substance, offers higher sensitivity compared to UV/Visible spectrophotometry for certain compounds nih.govresearchgate.net. For calcium channel blockers, spectrofluorometric methods have been developed, often involving the quenching of highly fluorescent probes or the measurement of fluorescent degradation products nih.govnih.govresearchgate.net. For instance, methods for Nifedipine and other calcium channel blockers have utilized the oxidation of the drug with reagents like Ce(IV) and subsequent monitoring of the formed fluorescent Ce(III) nih.govresearchgate.net.

Electrochemical methods, such as voltammetry, provide an alternative approach for quantifying electroactive pharmaceutical compounds in biological and environmental samples nih.gov. These techniques measure the current response resulting from the oxidation or reduction of the analyte at an electrode surface nih.gov. For dihydropyridines like Nifedipine, electrochemical sensors have been developed using modified glassy carbon electrodes to enhance sensitivity and selectivity nih.gov. Such methods can offer good recovery and low detection limits, making them suitable for trace analysis nih.gov. While specific electrochemical methods for Vatanidipine are not widely reported, its chemical structure as a dihydropyridine suggests potential applicability of these techniques.

Stability-Indicating Analytical Methods for Vatanidipine

Stability-indicating analytical methods are crucial for assessing the inherent stability of Vatanidipine, identifying its degradation products, and establishing appropriate storage conditions and shelf life for pharmaceutical formulations lhasalimited.orgdgra.de. These methods are designed to accurately quantify the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients ijpsjournal.comorientjchem.org.

Forced degradation studies involve subjecting the drug substance and drug product to exaggerated stress conditions to accelerate degradation and identify potential degradation pathways and products wisdomlib.orglhasalimited.orglcms.cz. Dihydropyridines, including Vatanidipine, are known for their significant sensitivity to light (photolability), making photodegradation studies particularly important innovareacademics.inresearchgate.net.

The primary photodegradation mechanism common to most 1,4-dihydropyridine (B1200194) drugs is the oxidation of the dihydropyridine ring to its corresponding pyridine (B92270) derivative innovareacademics.inresearchgate.netgoogleapis.com. This process typically leads to a complete loss of pharmacological activity innovareacademics.inresearchgate.net. The presence of a nitro group on the phenyl ring, as seen in some dihydropyridines, can increase their photosensitivity innovareacademics.inresearchgate.net.

Beyond photolytic stress, forced degradation studies for dihydropyridines typically include exposure to:

Acidic conditions: Dihydropyridines can undergo hydrolysis, especially if ester functional groups are present, leading to various degradation products lcms.cznih.govijpras.com.

Basic conditions: Similar to acidic conditions, alkaline environments can induce hydrolysis and other degradation reactions lcms.cznih.govijpras.comjapsonline.com.

Oxidative conditions: Exposure to oxidizing agents (e.g., hydrogen peroxide) can lead to oxidative degradation products lcms.cznih.gov.

Thermal conditions: High temperatures can induce thermal degradation, although some dihydropyridines show good stability under dry heat wisdomlib.orglcms.cznih.govijpras.com.

Humidity: High humidity conditions can also contribute to degradation, particularly hydrolysis orientjchem.orglcms.cz.

Forced degradation studies aim to achieve approximately 10% degradation of the active pharmaceutical ingredient to generate sufficient degradation products for analysis legislation.gov.uk. The results from these studies inform the development of stability-indicating analytical methods wisdomlib.orgnih.govderpharmachemica.com. For example, studies on other DHPs like Amlodipine, Azelnidipine, Benidipine (B10687), and Cilnidipine have shown degradation under various stress conditions, with HPLC being a common technique to monitor these changes and resolve degradation products from the parent compound medcraveonline.comijpsjournal.comorientjchem.orglcms.czijpras.comresearchgate.net.

Impurity profiling and the analysis of degradation products are integral to ensuring the quality, safety, and efficacy of Vatanidipine nih.govijpsjournal.com. Degradation products can arise from the manufacturing process or during storage due to chemical changes induced by factors like light, temperature, pH, or interaction with excipients nih.govnih.gov.

Advanced analytical techniques, particularly hyphenated methods like LC-MS/MS and LC-Q-TOF-MS, are indispensable for identifying and characterizing degradation products, even those present at trace levels biointerfaceresearch.cominnovareacademics.inlhasalimited.orgijpsjournal.comjapsonline.com. These techniques combine the separation power of liquid chromatography with the structural elucidation capabilities of mass spectrometry. For instance, LC-MS/MS allows for precise identification and quantification of pharmaceutical compounds and their metabolites in complex matrices researchgate.net. In the case of DHPs, MS and NMR techniques have been used for the structural characterization of impurities and degradation products innovareacademics.injapsonline.com.

The process involves:

Detection: Using highly sensitive chromatographic methods (e.g., HPLC-UV, LC-MS/MS) to detect all potential impurities and degradation products lhasalimited.orgijpsjournal.com.

Isolation (if necessary): Preparative chromatography might be used to isolate significant degradation products for further characterization japsonline.com.

Characterization: Employing techniques such as high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical structure of identified degradants biointerfaceresearch.comresearchgate.netijpsjournal.comjapsonline.com. This helps in understanding the degradation pathways and predicting potential toxicities lhasalimited.orgjapsonline.com.

Quantification: Developing validated methods to quantify these impurities and degradation products to ensure they remain within acceptable regulatory limits nih.govijpsjournal.com.

The goal is to develop a "stability-indicating" method that can unequivocally assess Vatanidipine in the presence of all expected impurities and degradation products, ensuring the integrity and quality of the drug throughout its shelf life ijpsjournal.comorientjchem.orgwjpls.org.

Emerging Research and Future Directions for Vatanidipine

Exploration of Novel Therapeutic Applications Beyond Hypertension

While Vatanidipine was primarily developed as an antihypertensive agent, preclinical and early clinical research has unveiled its potential for a variety of other therapeutic applications. These investigations suggest that its mechanism of action extends beyond simple vasodilation, offering protective effects in different organ systems.

Key areas of exploration include:

Atherosclerosis: In animal models using cholesterol-fed rabbits, Vatanidipine demonstrated a notable anti-atherosclerotic effect. nih.gov This action is believed to be linked to its ability to inhibit the oxidation of low-density lipoprotein (LDL), a critical step in the formation of atherosclerotic plaques. nih.gov Furthermore, in human subjects with essential hypertension, treatment with Vatanidipine was associated with a decrease in plasma levels of cholesterol and triglycerides, lending further support to its potential role in managing atherosclerosis. nih.gov

Cerebrovascular Protection: Animal studies have indicated that Vatanidipine may offer protection against cerebrovascular lesions, potentially independent of its blood pressure-lowering effects. nih.govresearchgate.net Research has shown it to be a calcium antagonist with protective capabilities against cerebral ischemia and the incidence of stroke in several animal models. ncats.io Although it underwent phase II clinical trials for stroke, further development for this indication has not been reported. ncats.io

Renoprotection: Evidence from experimental hypertensive models suggests that Vatanidipine has a renoprotective effect, indicating its potential to preserve kidney function in the context of high blood pressure. nih.govresearchgate.net

Sympathetic Nerve Activity: Vatanidipine has been shown to effectively suppress the release of noradrenaline from sympathetic nerve endings. nih.govmedchemexpress.com This suggests a beneficial application for hypertensive patients where reflex activation of the sympathetic nervous system, which can lead to tachycardia, is undesirable. nih.gov

These findings highlight a multifaceted pharmacological profile for Vatanidipine, suggesting its potential utility in complex cardiovascular conditions where hypertension is often a comorbidity.

Table 1: Investigated Therapeutic Applications of Vatanidipine Beyond Hypertension

| Therapeutic Area | Evidence | Finding | Source |

|---|---|---|---|

| Atherosclerosis | Preclinical (Cholesterol-fed rabbits) | Exerted an anti-atherosclerotic action, likely by inhibiting LDL oxidation. | nih.gov |

| Clinical (Essential hypertensive patients) | Decreased plasma levels of cholesterol and triglycerides. | nih.gov | |

| Stroke/Cerebrovascular Protection | Preclinical (Animal models) | Exhibited a protective effect against cerebrovascular lesions and cerebral ischemia. | nih.govresearchgate.netncats.io |

| Clinical | Had been in Phase II clinical trials for the treatment of stroke. | ncats.io | |

| Renal Protection | Preclinical (Experimental hypertensive models) | A renoprotective effect was observed. | nih.govresearchgate.net |

| Sympathetic Modulation | Preclinical | Efficiently suppressed noradrenaline release from sympathetic nerve endings. | nih.govmedchemexpress.com |

Research into Combination Therapies involving Vatanidipine

While specific clinical trials on combination therapies involving Vatanidipine are not extensively documented, the strategy of using fixed-dose combinations is a cornerstone of modern hypertension management. nih.gov Research on other dihydropyridine (B1217469) calcium channel blockers (CCBs), such as benidipine (B10687), provides a framework for the potential application of Vatanidipine in combination regimens.

Studies like the Combination Therapy of Hypertension to Prevent Cardiovascular Events (COPE) trial have compared the effects of combining benidipine with other classes of antihypertensives, including:

Angiotensin-receptor blockers (ARBs)

β-blockers

Thiazide diuretics nih.govdartmouth.edu

The rationale for such combinations is to target different pathophysiological pathways of hypertension, which can lead to greater blood pressure reduction and potentially fewer side effects compared to high-dose monotherapy. mdpi.com For instance, the combination of a CCB like Vatanidipine with an ARB could offer synergistic effects by blocking both calcium influx and the renin-angiotensin system. Similarly, combining it with a thiazide diuretic could address volume-dependent hypertension.

Future research into Vatanidipine could involve studies designed to assess its efficacy and safety when combined with other antihypertensive classes. Such research would be crucial to determine its place in the broader therapeutic landscape and to identify the most effective and well-tolerated combination strategies for managing hypertension and related cardiovascular risks. academindex.com The development of a "quadpill," a low-dose combination of four antihypertensive agents, represents an emerging strategy that could also be explored for Vatanidipine, aiming to maximize efficacy and adherence while minimizing adverse effects. mdpi.com

Advanced Drug Delivery Systems and Formulation Research for Vatanidipine

The therapeutic efficacy of a drug like Vatanidipine, which has a slow onset and long-lasting action, can be further optimized through advanced drug delivery systems (ADDS). nih.govresearchgate.net While specific ADDS research for Vatanidipine is limited, developments for other antihypertensive drugs, particularly CCBs, highlight promising avenues for future investigation.

The primary goals of ADDS in this context are to improve bioavailability, prolong the drug's duration of action, ensure consistent plasma concentrations, and enhance patient adherence. nih.govunipd.it Potential areas of formulation research for Vatanidipine include:

Sustained-Release Formulations: Systems like osmotic pumps or polymer-coated beads could provide a controlled, once-daily release of Vatanidipine, maintaining its long-lasting hypotensive effect while minimizing fluctuations in blood pressure. nih.gov Research on nicardipine (B1678738) has demonstrated the success of sustained-release floating capsules in prolonging drug duration. nih.gov

Targeted Delivery: Nanoparticle-based systems, such as lipid nanoparticles (LNPs) or polymeric nanoparticles, could be engineered to deliver Vatanidipine specifically to vascular tissues. astrazeneca.com This targeted approach could enhance the drug's local efficacy while reducing potential systemic side effects. astrazeneca.com

Chronotherapeutic Systems: Given that cardiovascular events often peak in the early morning hours, drug delivery systems can be designed to release Vatanidipine at a specific time. nih.gov This approach, already available for other CCBs like verapamil, could offer better protection during this high-risk period. nih.gov

Future formulation research would likely focus on leveraging these advanced technologies to refine the pharmacokinetic profile of Vatanidipine, potentially leading to improved clinical outcomes and patient convenience. unipd.it

Investigation of Isotopic Variants for Enhanced Pharmacokinetic or Safety Profiles

The use of isotopic substitution, particularly deuteration, is an emerging strategy in drug development to favorably alter a molecule's pharmacokinetic properties. This involves replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (B1214612). This substitution can strengthen the chemical bond, making it more resistant to metabolic breakdown by enzymes, primarily the cytochrome P450 (CYP) system.

While no specific research on isotopic variants of Vatanidipine has been published, studies on other dihydropyridine CCBs provide a scientific precedent. For example, research on the microsomal oxidation of nifedipine (B1678770) using deuterium substitution was conducted to understand its metabolic pathway. nih.gov The study revealed that the rate-limiting step in its oxidation involves the loss of a hydrogen atom, a process that could potentially be slowed by deuteration. nih.gov

For Vatanidipine, a similar investigative approach could yield significant benefits:

Enhanced Pharmacokinetics: By strategically replacing hydrogen with deuterium at sites of metabolism, it might be possible to slow down the rate of Vatanidipine's breakdown. This could lead to a longer half-life, reduced dosing frequency, and more consistent drug exposure.

Improved Safety Profile: A slower metabolism could potentially reduce the formation of certain metabolites, which might contribute to adverse effects.

Reduced Inter-Individual Variability: By making the drug less susceptible to metabolism by polymorphic CYP enzymes, deuteration could lead to more predictable drug levels across different patients.

Future research could involve synthesizing deuterated analogues of Vatanidipine and evaluating their metabolic stability and pharmacokinetic profiles in preclinical models. Such studies would be the first step in determining whether an isotopic variant could offer a clinically meaningful improvement over the parent compound.

Role of Vatanidipine in Precision Medicine Approaches for Cardiovascular Disease

Precision medicine aims to tailor medical treatment to the individual characteristics of each patient, including their genetic makeup. pharmacytimes.com Pharmacogenomics, a key component of this approach, studies how genetic variations affect an individual's response to drugs. ijpsjournal.comnih.gov For many cardiovascular medications, genetic polymorphisms in drug-metabolizing enzymes, transporters, or drug targets can significantly influence efficacy and the risk of adverse events. scirp.org

Although Vatanidipine has not been the subject of specific pharmacogenomic studies, its potential role in precision medicine can be extrapolated from research on other cardiovascular drugs. The metabolism of many CCBs is mediated by the cytochrome P450 enzyme system, particularly CYP3A4. Genetic variations in CYP enzymes are common and can lead to significant differences in how individuals process drugs.

Future research priorities for integrating Vatanidipine into a precision medicine framework would include:

Metabolic Pathway Identification: Characterizing the specific CYP enzymes responsible for Vatanidipine's metabolism.

Pharmacogenomic Association Studies: Investigating whether common genetic variants in these enzymes correlate with variability in Vatanidipine's plasma concentrations, blood pressure response, or incidence of side effects.

Development of Genetic Testing: If strong gene-drug associations are identified, clinical guidelines could be developed to recommend genetic testing before initiating therapy. This would allow clinicians to select an appropriate dose or an alternative medication for patients who are predicted to be poor or ultra-rapid metabolizers. accp.com

By understanding the genetic determinants of Vatanidipine response, healthcare providers could move away from a "one-size-fits-all" approach and towards personalized prescribing, thereby maximizing therapeutic benefit and minimizing risk for patients with hypertension. scirp.org

Unresolved Questions and Future Research Priorities in Vatanidipine Pharmacology and Clinical Use

Despite promising preclinical data and some clinical investigation, the development of Vatanidipine was discontinued (B1498344). ncats.io This cessation leaves several critical questions unanswered and defines the priorities for any future research on this compound.

Unresolved Questions:

Reason for Discontinuation: The primary unresolved question is the specific reason for the halt in its development by Mitsubishi Pharma Corporation. Was it due to insufficient efficacy in later-phase trials, an unfavorable safety profile, or strategic business decisions? ncats.io

Clinical Trial Outcomes: Detailed results from its phase II trials for hypertension and stroke have not been widely published. ncats.io Understanding the full dataset from these human studies is essential to evaluate its true therapeutic potential and limitations.

Long-Term Safety and Efficacy: As development did not proceed to completion, there is no data on the long-term safety and efficacy of Vatanidipine in managing hypertension or preventing major cardiovascular events.

Mechanism of Pleiotropic Effects: While preclinical studies showed anti-atherosclerotic, cerebroprotective, and renoprotective effects, the precise molecular mechanisms underlying these benefits, independent of blood pressure lowering, are not fully elucidated. nih.gov

Future Research Priorities:

Re-evaluation of Preclinical Data: A thorough review of all existing preclinical and clinical data could determine if the compound might be repurposed for a different indication or if a specific patient sub-population might benefit from it.

Investigation of Derivatives: The unique properties of Vatanidipine, such as its slow onset and suppression of noradrenaline release, could serve as a basis for developing new analogues or derivatives that retain the benefits while overcoming the issues that led to its discontinuation. nih.gov

Mechanistic Studies: Further in-vitro and in-vivo studies are needed to explore the molecular pathways behind its protective effects on blood vessels, the brain, and the kidneys. researchgate.net

Pharmacogenomic Analysis: If any clinical trial samples are available, conducting pharmacogenomic analysis could reveal if genetic factors contributed to variable responses or adverse events, potentially identifying a patient group for whom the drug would be safe and effective.

Addressing these questions is fundamental to determining whether Vatanidipine or its related chemical scaffolds hold any future promise in the treatment of cardiovascular diseases.

Q & A

Q. How can researchers determine the optimal dosage range of Vatanidipine for preclinical studies?

To establish an effective dosage range, employ dose-response studies using in vitro (e.g., cell-based assays) and in vivo (e.g., rodent models) systems. Use pharmacokinetic (PK) and pharmacodynamic (PD) parameters such as AUC (Area Under the Curve), Cmax, and EC50 values. Ensure dose escalation follows safety protocols, with toxicity endpoints monitored via histopathology and serum biomarkers. Reproducibility requires transparent reporting of animal strain, administration routes, and environmental controls .

Q. What methodologies are critical for validating Vatanidipine’s selectivity towards calcium channels?

Use patch-clamp electrophysiology to assess ion channel activity in isolated cardiomyocytes or transfected cell lines. Compare inhibition profiles against other L-type calcium channel blockers (e.g., nifedipine). Pair functional assays with molecular docking simulations to analyze binding affinity to Cav1.2 subunits. Validate specificity by testing off-target effects on related channels (e.g., T-type calcium channels) .

Q. How should researchers design experiments to assess Vatanidipine’s metabolic stability?

Conduct in vitro hepatic microsomal assays (human/rodent) to measure metabolic half-life (t½) and identify primary metabolites via LC-MS/MS. Cross-validate with in vivo PK studies in animal models, correlating plasma concentrations with hepatic CYP enzyme activity. Include controls for enzyme induction/inhibition and account for interspecies variability in metabolism .

Advanced Research Questions

Q. How can contradictory data on Vatanidipine’s pharmacokinetic variability in hypertensive patients be resolved?

Apply population PK modeling to identify covariates (e.g., age, renal function, CYP3A4 polymorphisms) influencing drug exposure. Stratify clinical trial data by subpopulations and use Bayesian statistics to refine dosing regimens. Validate findings with in silico physiologically based pharmacokinetic (PBPK) models .

Q. What strategies optimize Vatanidipine’s synthesis to improve yield and purity for translational studies?

Employ Design of Experiments (DoE) to test reaction parameters (temperature, catalyst concentration, solvent ratios). Use HPLC-UV and NMR to monitor intermediate purity. For chiral resolution, compare enzymatic vs. chromatographic methods. Report yield, enantiomeric excess, and scalability constraints to ensure reproducibility .

Q. How can researchers address discrepancies in Vatanidipine’s efficacy between in vitro and in vivo models?

Conduct mechanistic studies to evaluate tissue penetration (e.g., blood-brain barrier permeability assays) and protein binding. Use transgenic animal models to isolate target vs. off-target effects. Integrate transcriptomic/proteomic data to identify compensatory pathways activated in vivo .

Q. What statistical approaches are recommended for analyzing time-dependent effects of Vatanidipine in longitudinal studies?

Use mixed-effects models to account for intra-subject variability and missing data. Apply survival analysis for event-driven endpoints (e.g., time to hypertension relapse). Validate assumptions with sensitivity analyses and bootstrap resampling .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility when publishing Vatanidipine studies?

Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles: share raw datasets, code for analysis, and detailed protocols in public repositories (e.g., Zenodo, GitHub). Adhere to ARRIVE guidelines for animal studies and CONSORT for clinical trials. Disclose batch numbers of chemicals and equipment calibration logs .

Q. What frameworks guide ethical recruitment of human participants for Vatanidipine trials?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design inclusion/exclusion criteria. Obtain informed consent with plain-language summaries of risks/benefits. Ensure diversity in recruitment (age, sex, ethnicity) to enhance generalizability. Report adverse events transparently per ICH-GCP guidelines .

Q. How should researchers handle conflicting interpretations of Vatanidipine’s long-term safety profile?

Perform meta-analyses of published trials to quantify heterogeneity (I<sup>2</sup> statistic). Conduct cumulative risk assessments using probabilistic models. Engage independent labs for blinded re-analysis of disputed data. Publish null results to mitigate publication bias .

Data Presentation and Peer Review

Q. What are best practices for visualizing dose-response relationships in Vatanidipine studies?

Use nonlinear regression curves (e.g., sigmoidal Hill plots) with 95% confidence intervals. Include tabular data for IC50/EC50 values and statistical tests (e.g., ANOVA with post-hoc corrections). For clinical data, Kaplan-Meier curves or heatmaps stratified by covariates improve clarity .